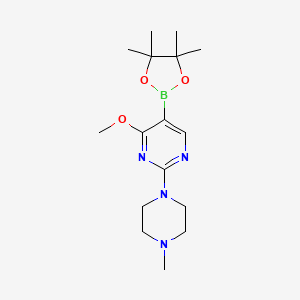![molecular formula C8H6F3NO2 B14853239 1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853239.png)
1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone is an organic compound with the molecular formula C8H6F3NO2. It is characterized by the presence of a pyridine ring substituted with a hydroxy group and a trifluoromethyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
The synthesis of 1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone typically involves the following steps:
Starting Material: The synthesis often begins with 2-chloro-6-(trifluoromethyl)pyridine.
Hydroxylation: The chlorine atom is replaced by a hydroxy group through a nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include ketones, alcohols, amines, and substituted pyridines.
Aplicaciones Científicas De Investigación
1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.
Comparación Con Compuestos Similares
1-[2-Hydroxy-6-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with other similar compounds:
Propiedades
Fórmula molecular |
C8H6F3NO2 |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
4-acetyl-6-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H6F3NO2/c1-4(13)5-2-6(8(9,10)11)12-7(14)3-5/h2-3H,1H3,(H,12,14) |
Clave InChI |
WBKNGUUTNULKMS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=O)NC(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid](/img/structure/B14853184.png)
![2-Methoxy-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14853185.png)







![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)
![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)
